molecular formula C10H11NO2 B12939490 5-Ethoxy-1H-indol-6-ol

5-Ethoxy-1H-indol-6-ol

Cat. No.: B12939490
M. Wt: 177.20 g/mol
InChI Key: CHDBVOSKDYBQCO-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features an ethoxy group at the 5-position and a hydroxyl group at the 6-position of the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1H-indol-6-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include an appropriately substituted phenylhydrazine and an ethoxy-substituted aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. These methods are optimized for high yield and purity, using catalysts and solvents that facilitate the reaction while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1H-indol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-1H-indol-6-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-1H-indol-6-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of both ethoxy and hydroxyl groups can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-ethoxy-1H-indol-6-ol

InChI

InChI=1S/C10H11NO2/c1-2-13-10-5-7-3-4-11-8(7)6-9(10)12/h3-6,11-12H,2H2,1H3

InChI Key

CHDBVOSKDYBQCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

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